molecular formula C12H8N2O3S B2782921 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid CAS No. 304861-66-3

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid

Cat. No.: B2782921
CAS No.: 304861-66-3
M. Wt: 260.27
InChI Key: HALDSIZWNUXVID-UHFFFAOYSA-N
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Description

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid is a heterocyclic compound featuring a benzofuropyrimidine core linked to a thioacetic acid moiety. Benzofuropyrimidine derivatives are recognized for their broad bioactivities, including antitumor, anti-inflammatory, and kinase inhibitory properties . The compound’s structure combines a fused benzofuran and pyrimidine ring system, with a sulfur atom bridging the pyrimidine and acetic acid groups.

Synthetic routes for benzofuropyrimidine derivatives typically involve cyclization reactions, as demonstrated in the preparation of related compounds via ethyl ester intermediates and subsequent functionalization . Single-crystal X-ray diffraction analysis has been employed to confirm the structural integrity of such derivatives, ensuring accurate stereochemical characterization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3S/c15-9(16)5-18-12-11-10(13-6-14-12)7-3-1-2-4-8(7)17-11/h1-4,6H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALDSIZWNUXVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzofuro-pyrimidine moiety, which contributes to its biological activity. Its structure can be represented as follows:

C12H10N2O2S\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study highlighted its inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC). The compound demonstrated an IC50 value of 0.126μM0.126\,\mu M against the MDA-MB-231 cell line, indicating significant anti-proliferative effects while showing a much lower impact on non-cancerous cells (MCF10A), suggesting a favorable selectivity index for cancer therapy .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Non-cancer)2.4Low

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. It has been shown to increase levels of caspase 9, a crucial enzyme in the apoptotic pathway, thereby promoting programmed cell death . Additionally, it inhibits matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis.

Antiviral Activity

Beyond its anticancer properties, this compound has also been investigated for antiviral activity. It has shown promising results against various viral infections by inhibiting viral replication processes. For instance, studies have indicated that it may target specific viral proteins critical for replication .

Table 2: Antiviral Effects of this compound

Virus TypeMechanism of ActionEC50 (µM)
Chikungunya VirusInhibition of nsP2 protease12.5
Influenza VirusPB2 inhibitor27.4

Toxicity and Safety Profile

Toxicological assessments have demonstrated that this compound exhibits a favorable safety profile. In vivo studies conducted on Kunming mice showed no acute toxicity at doses up to 2000mg/kg2000\,mg/kg . This suggests that the compound could be further developed for therapeutic applications without significant safety concerns.

Case Studies and Clinical Implications

Several case studies have reported the efficacy of this compound in preclinical models. In one notable study involving mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant reductions in lung metastasis compared to control groups. This highlights its potential as an effective treatment option for metastatic breast cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid with structurally and functionally related compounds, highlighting key differences in molecular features, bioactivity, and applications.

Compound Name Molecular Formula Molecular Weight Key Structural Features Bioactivity/Application Source
This compound C₁₃H₁₀N₂O₃S 298.30 (estimated) Benzofuropyrimidine core, thioacetic acid side chain Antitumor, kinase inhibition (inferred from structural analogs) Research compounds
2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid (HR417863) C₁₆H₁₂N₂O₄S 328.34 Thiazolo-pyrimidine fused ring, benzofuran substituent, acetic acid moiety Pharmaceutical intermediate; potential enzyme modulation Hairui Chem
XL413 C₁₅H₁₅ClN₄O₂S 362.82 Chlorinated benzofuropyrimidine core, pyrrolidine substitution Cdc7 kinase inhibitor; anticancer applications BioVision
SGC-STK17B-1 (2-((6-(Benzo[b]thiophen-2-yl)thieno[3,2-d]pyrimidin-4-yl)thio)acetic acid) C₁₆H₁₀N₂O₂S₃ 358.46 Thienopyrimidine fused with benzo[b]thiophene, thioacetic acid linker STK17B/DRAK2 kinase inhibitor; research tool for apoptosis studies Sigma
PHA-767491 C₁₃H₁₃ClN₄O 288.72 Pyrrolo-pyridine core, pyridine substitution Dual Cdc7/Cdk9 kinase inhibitor; antitumor activity Cayman Chemical

Key Observations:

Structural Variations: The benzofuropyrimidine core in the target compound distinguishes it from thienopyrimidine (SGC-STK17B-1) or thiazolo-pyrimidine (HR417863) analogs. These variations influence solubility and binding affinity. Substituents like chlorine (XL413) or pyrrolidine (PHA-767491) alter pharmacokinetic properties. XL413’s chlorine atom may enhance metabolic stability .

SGC-STK17B-1’s specificity for STK17B/DRAK2 kinases highlights the role of heteroatom substitutions (e.g., sulfur in thiophene) in target selectivity .

Synthetic Accessibility: The target compound’s synthesis relies on established benzofuropyrimidine routes , whereas HR417863 and SGC-STK17B-1 require more complex cyclization steps to incorporate thiazolo or thieno rings .

Physicochemical Properties :

  • Molecular weight and polarity differences impact bioavailability. For instance, SGC-STK17B-1’s higher molecular weight (358.46 vs. 298.30) may reduce cell permeability compared to the target compound .

Research Findings and Implications

  • XL413: Demonstrated potent inhibition of Cdc7 kinase (IC₅₀ = 3.4 nM), with efficacy in xenograft models .
  • SGC-STK17B-1: Exhibits nanomolar potency against STK17B (IC₅₀ = 80 nM), making it a tool compound for studying DNA damage responses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)acetic acid, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with functionalization of the benzofuropyrimidine core followed by thioether linkage formation. Key steps include:

  • Thiolation : Reacting 4-chlorobenzofuro[3,2-d]pyrimidine with thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF) .
  • Acetic Acid Coupling : Using bromoacetic acid or its activated esters (e.g., NHS esters) for nucleophilic substitution.
  • Critical Parameters : Temperature control (±2°C) during thiolation, solvent purity (anhydrous conditions), and stoichiometric ratios (1:1.2 for thiol:chloropyrimidine) to minimize side products. Reproducibility requires meticulous documentation of reaction times and purification methods (e.g., column chromatography with silica gel) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thioether linkage at C4 of pyrimidine, acetic acid chain integration). 2D NMR (COSY, HSQC) resolves overlapping signals in the benzofuran ring .
  • Mass Spectrometry (HRMS) : Exact mass analysis (theoretical vs. observed m/z) validates molecular integrity.
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .

Q. How can researchers assess the compound's stability under physiological conditions for preclinical studies?

  • Methodological Answer : Stability studies should include:

  • pH-Variation Tests : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. What strategies mitigate solubility challenges in aqueous assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS.
  • Surfactants : Polysorbate-80 (0.01%) to enhance dispersion.
  • pH Adjustment : Solubilize the acetic acid moiety via mild alkalinization (pH 7.4–8.0) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and identify energy barriers in thiolation steps .
  • Solvent Screening : COSMO-RS simulations predict solvent effects on reaction kinetics.
  • Machine Learning : Train models on existing reaction data (e.g., temperature, solvent dielectric constant) to predict optimal conditions .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Source Validation : Cross-check compound purity (HPLC, NMR) and assay protocols (e.g., cell line authenticity, incubation times).
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons under standardized conditions.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in published datasets .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the benzofuran ring (e.g., halogenation) or acetic acid chain (e.g., esterification).
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • Data Correlation : Multivariate analysis (PCA) links structural features (e.g., logP, polar surface area) to activity .

Q. How can researchers integrate this compound into drug discovery pipelines for target validation?

  • Methodological Answer :

  • Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to proposed targets.
  • CRISPR Knockout : Compare compound efficacy in wild-type vs. target-knockout cell lines.
  • In Vivo PK/PD : Monitor plasma half-life (LC-MS/MS) and tissue distribution in rodent models .

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